(R)-desflurane

Description

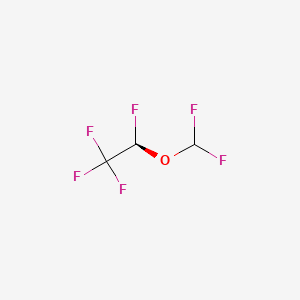

Structure

2D Structure

3D Structure

Properties

CAS No. |

143252-06-6 |

|---|---|

Molecular Formula |

C3H2F6O |

Molecular Weight |

168.04 g/mol |

IUPAC Name |

(2R)-2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane |

InChI |

InChI=1S/C3H2F6O/c4-1(3(7,8)9)10-2(5)6/h1-2H/t1-/m0/s1 |

InChI Key |

DPYMFVXJLLWWEU-SFOWXEAESA-N |

SMILES |

C(C(F)(F)F)(OC(F)F)F |

Isomeric SMILES |

[C@@H](C(F)(F)F)(OC(F)F)F |

Canonical SMILES |

C(C(F)(F)F)(OC(F)F)F |

Origin of Product |

United States |

Stereochemical Characterization and Absolute Configuration of R Desflurane

Determination of Absolute Configuration

The precise three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is crucial for understanding its interaction with other chiral entities, such as biological receptors. For the volatile anesthetic desflurane (B1195063), which exists as a racemic mixture of (R) and (S) enantiomers, determining the absolute configuration of each isomer has been a significant area of research. wikipedia.orgnih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy Applications

Vibrational circular dichroism (VCD) spectroscopy has been a pivotal technique in assigning the absolute configuration of desflurane enantiomers. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov By comparing the experimentally measured VCD spectrum of an enantiomer with the theoretically predicted spectra for the (R) and (S) configurations, the absolute configuration can be determined. nih.govschrodinger.com

Initial studies using VCD led to a corrected assignment of the absolute configuration of (–)-desflurane as (R). acs.org These findings were substantiated by comparing the experimental VCD spectra of desflurane in a chloroform (B151607) solution with ab initio predictions from density functional theory (DFT) calculations. acs.orgacs.org The distinct VCD spectrum of each of the six conformers of (R)-desflurane, with varying vibrational frequencies and rotatory strengths, allows for a definitive assignment. researchgate.netresearchgate.net Specifically, the less populated conformers of this compound exhibit vibrational modes with significantly higher rotational strength compared to the more populated conformers. researchgate.netresearchgate.net

X-ray Diffraction Studies for Enantiomeric Assignment

While VCD spectroscopy is a powerful tool for determining absolute configuration in solution, X-ray diffraction of a single crystal provides the most definitive assignment. acs.org Anomalous X-ray dispersion studies conducted at low temperatures (-180°C) have been used to determine the absolute configurations of the enantiomers of desflurane. researchgate.net These studies confirmed that the dextrorotatory isomer, (+)-desflurane, possesses the (S) configuration. researchgate.net This finding was in agreement with other analytical methods and helped to resolve previous controversies in the assignment of desflurane's absolute configuration. researchgate.netsci-hub.se

Conformational Analysis and Spectroscopic Signatures of this compound

The biological activity of a molecule is not only determined by its absolute configuration but also by its conformational flexibility. This compound can exist in several different spatial arrangements, or conformations, due to rotation around its single bonds.

Studies combining gas electron diffraction (GED) and quantum chemical calculations have shown that in the gas phase, desflurane exists as a mixture of two primary conformers. sci-hub.seresearchgate.net The predominant conformer, accounting for approximately 80% of the population, has a near-trans configuration of the C-C-O-C backbone. sci-hub.seresearchgate.net The minor conformer has a gauche orientation of the CHF2 group. sci-hub.seresearchgate.net

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, provides characteristic "fingerprints" of these different conformers. researchgate.net The vibrational spectra of desflurane have been studied in cryosolutions, revealing temperature-dependent changes that indicate the presence of different conformers. researchgate.net Ab initio calculations have been instrumental in interpreting these experimental spectra, with theoretical predictions generally aligning well with the observed spectral features. acs.orgacs.org Each conformer of this compound produces a unique VCD spectrum, which has been crucial for both conformational analysis and the assignment of absolute configuration. researchgate.netresearchgate.net

Theoretical Predictions of Conformational Spaces and Stereochemical Stability

Theoretical calculations have been essential in exploring the conformational landscape and predicting the relative stabilities of the different conformers of this compound. Methods such as density functional theory (DFT) and ab initio calculations have been employed to model the potential energy surface of the molecule. researchgate.netacs.org

These calculations have predicted the existence of multiple stable conformers. sci-hub.seresearchgate.net For instance, some theoretical models have identified up to six stable conformers of desflurane. researchgate.netresearchgate.net The relative energies of these conformers determine their population at a given temperature. Theoretical studies have shown that the choice of computational method can influence the predicted number and relative energies of the stable conformers. sci-hub.seresearchgate.net However, there is a general agreement that two conformers are the most stable and correspond to those observed experimentally. sci-hub.seresearchgate.net These theoretical models also provide insights into the energetic barriers between different conformations, which is important for understanding the dynamics of the molecule.

Table 1: Conformational Data of Desflurane

| Conformer Type | Population in Gas Phase | Dihedral Angle (C-C-O-C) | CHF2 Group Orientation |

|---|---|---|---|

| Predominant | ~80% sci-hub.seresearchgate.net | Near-trans (~ -146°) sci-hub.seresearchgate.net | Trans sci-hub.seresearchgate.net |

| Minor | ~20% sci-hub.se | Not specified | Gauche sci-hub.seresearchgate.net |

Synthetic Methodologies and Enantioselective Production of R Desflurane

Enantioselective Synthesis Pathways and Strategies

The primary strategy for the enantioselective synthesis of (R)-desflurane does not build the molecule from achiral precursors but rather relies on the stereospecific conversion of a closely related chiral molecule. The most documented pathway involves the chemical transformation of the enantiomers of isoflurane (B1672236). nih.govwvu.edu

The synthesis of optically pure desflurane (B1195063) enantiomers is achieved by reacting highly purified enantiomers of isoflurane with bromine trifluoride (BrF₃). wvu.edu Specifically, to produce this compound, one would start with the (S)-enantiomer of isoflurane. The reaction involves the substitution of the chlorine atom on the chiral carbon of isoflurane with a fluorine atom. This fluorination process has been shown to proceed with a high degree of stereochemical inversion. For example, the treatment of (R)-(-)-isoflurane with BrF₃ results in the formation of (S)-(+)-desflurane with greater than 96% inversion of the stereocenter's configuration. nih.gov Consequently, starting with (+)-(S)-isoflurane would yield the desired (-)-(R)-desflurane. wvu.eduresearchgate.net

Table 1: Enantioselective Synthesis of Desflurane Isomers

This table is interactive. Click on the headers to sort.

| Starting Enantiomer | Reagent | Product Enantiomer | Stereochemical Outcome |

| (R)-(-)-Isoflurane | BrF₃ | (S)-(+)-Desflurane | >96% Inversion nih.gov |

| (+)-(S)-Isoflurane | BrF₃ | (-)-(R)-Desflurane | Inversion wvu.eduresearchgate.net |

Chiral Resolution Techniques for Enantiomeric Separation

While enantioselective synthesis provides a direct route to this compound, the separation of the racemic mixture is a crucial alternative and the principal method for obtaining enantiomerically pure samples for analytical and research purposes. researchgate.net Due to the volatile nature of desflurane, chromatographic techniques are central to its chiral resolution. uni-tuebingen.de

Gas chromatography (GC) is the main analytical technique employed for the enantioseparation of volatile fluorinated anesthetics like desflurane. uni-tuebingen.de The separation is achieved by using a capillary column containing a chiral stationary phase (CSP). The two enantiomers of desflurane interact differently with the chiral selector of the CSP, causing them to travel through the column at different rates and thus elute at different times, allowing for their separation and quantification.

The success of chiral GC separation hinges on the effectiveness of the chiral selector. For desflurane and other related anesthetics, modified cyclodextrins have proven to be highly effective CSPs. elsevier.es Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form temporary diastereomeric inclusion complexes with chiral guest molecules.

A particularly effective chiral selector for desflurane is octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin , often referred to as Lipodex E. elsevier.es This derivative has demonstrated very large enantioseparation factors (α), indicating a high degree of separation between the (R) and (S) enantiomers. The enantioselectivity observed with this CSP in gas chromatography has been corroborated by other analytical methods, such as NMR spectroscopy, where it is used as a chiral solvating agent.

To achieve baseline separation and accurate quantification of the enantiomeric excess (ee), the parameters of the gas chromatography method must be carefully optimized. This includes adjusting the column temperature, carrier gas flow rate, and pressure. The goal is to maximize the resolution between the two enantiomer peaks while maintaining a reasonable analysis time.

The effectiveness of a given set of parameters is measured by the resulting enantiomeric purity. For instance, in synthetic experiments, chiral GC analysis has been used to determine the optical purity of the resulting desflurane. In one set of experiments, a (+)-desflurane product was found to have an optical purity of 86.1% ee. wvu.edu In another preparation, the (-)-desflurane produced was determined to have an optical purity of 80.0% ee. wvu.edu The determination of thermodynamic parameters of enantioselectivity, often derived from studying the effects of temperature on retention times, provides a reliable basis for optimizing these separations.

Table 2: Examples of Chiral GC Analysis Results for Desflurane

This table is interactive. Click on the headers to sort.

| Analyte | Chiral Stationary Phase Principle | Reported Enantiomeric Excess (ee) |

| (+)-Desflurane | Cyclodextrin-based | 86.1% wvu.edu |

| (-)-Desflurane | Cyclodextrin-based | 80.0% wvu.edu |

| (-)-Desflurane | Cyclodextrin-based | 78.4% wvu.edu |

| (-)-Desflurane (from racemized starting material) | Cyclodextrin-based | 59.2% wvu.edu |

High-Performance Liquid Chromatography (HPLC) is a powerful and highly versatile technique for the separation of chiral compounds and is widely used in the pharmaceutical industry. The principle relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers as they are passed through the column by a liquid mobile phase. However, the application of HPLC for the separation of highly volatile compounds like desflurane is not common. The literature overwhelmingly favors Gas Chromatography for this class of analytes due to their volatility and thermal stability, which are ideal characteristics for GC analysis. While chiral HPLC can separate a vast range of nonvolatile compounds, GC remains the most suitable and documented chromatographic technique for resolving desflurane enantiomers.

While analytical GC provides information on enantiomeric composition, preparative-scale GC is used to isolate larger, physically separated quantities of the pure enantiomers. researchgate.net This is essential for conducting further studies on the specific properties of this compound. The scale-up from an analytical method to a preparative one involves several considerations. Columns with larger diameters (e.g., 15.6 mm vs. analytical 6 mm) are used to accommodate larger sample injections. researchgate.net

The same highly effective chiral stationary phases used in analytical methods are employed in preparative separations. The preparative enantiomer separation of desflurane has been successfully described using octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin as the CSP. elsevier.es In this setup, the chiral selector is dissolved in a polysiloxane like SE-54 and coated onto a solid support, such as Chromosorb P, which is then packed into the preparative column. elsevier.es By performing repetitive injections of the racemic mixture onto such a column, gram quantities of the individual (R) and (S) enantiomers can be collected with high chemical and enantiomeric purity. elsevier.esresearchgate.net

Molecular and Cellular Interaction Mechanisms of R Desflurane

(R)-desflurane, a volatile anesthetic, exerts its effects by modulating the function of various ligand-gated ion channels and other neuronal receptors. Its primary mechanism involves enhancing inhibitory neurotransmission and reducing excitatory signaling in the central nervous system. This modulation occurs through direct interactions with specific protein targets, leading to changes in ion flow across neuronal membranes.

Interactions with Ligand-Gated Ion Channels

The principal targets for the anesthetic action of this compound are believed to be pentameric ligand-gated ion channels (pLGICs), a superfamily that includes inhibitory γ-aminobutyric acid type A (GABA-A) and glycine (B1666218) receptors, as well as excitatory N-methyl-D-aspartate (NMDA) receptors. researchgate.net Desflurane (B1195063) is known to act as a positive allosteric modulator of GABA-A and glycine receptors and as a negative allosteric modulator of nicotinic acetylcholine (B1216132) receptors. wikipedia.org

The GABA-A receptor, a chloride-selective ion channel, is a major target for many general anesthetics, including desflurane. jst.go.jpnih.gov Upon binding of the neurotransmitter GABA, the channel opens, allowing chloride ions to enter the neuron, which causes hyperpolarization and inhibits neuronal firing. wikipedia.org Desflurane enhances the receptor's response to GABA, potentiating this inhibitory effect. nih.gov This allosteric modulation increases the apparent affinity of the receptor for GABA. nih.gov Studies have shown that GABA-A receptors containing α and β subunits are sufficient for sensitivity to volatile anesthetics like isoflurane (B1672236), a compound structurally related to desflurane. nih.gov

Evidence from structural and computational studies suggests that volatile anesthetics bind within cavities located in the transmembrane domains (TMDs) of the GABA-A receptor. These binding sites can be categorized as either intrasubunit (within a single receptor subunit) or intersubunit (at the interface between two adjacent subunits). stanford.edu

X-ray crystallography of the prokaryotic pLGIC homolog, Gloeobacter violaceus ligand-gated ion channel (GLIC), which is also sensitive to general anesthetics, has provided significant insights. researchgate.net The crystal structure of GLIC in complex with desflurane revealed a binding site within an intrasubunit cavity in the upper part of the transmembrane domain. researchgate.netstanford.edu This pre-existing cavity accommodates the smaller, more flexible desflurane molecule deep inside. researchgate.net

In addition to the intrasubunit site, intersubunit cavities are recognized as crucial binding locations for general anesthetics. biorxiv.org Molecular dynamics simulations and photolabeling studies have identified binding sites at the interfaces between subunits, such as the α+/β−, β+/α−, and α+/γ− interfaces. nih.gov For instance, simulations with sevoflurane (B116992), a closely related anesthetic, showed binding to intersubunit sites. biorxiv.org These intersubunit sites have been consistently identified as putative binding locations for both intravenous and inhaled anesthetics. biorxiv.org

Molecular docking and affinity labeling techniques have been instrumental in mapping the binding pockets of volatile anesthetics on the GABA-A receptor. Molecular docking simulations use computational algorithms to predict the preferred binding modes and affinities of a ligand to a receptor. jst.go.jpnih.gov Studies using ASEDock molecular docking have investigated the binding of desflurane and other general anesthetics to a model of the human α1β3γ2 GABA-A receptor. jst.go.jp These simulations predicted that the highest-ranking binding sites for most volatile anesthetics are located in the β3/α1 intersubunit interface. jst.go.jp

Affinity labeling, particularly photolabeling, uses anesthetic analogs that can be covalently cross-linked to their binding sites upon photoactivation. Subsequent protein sequencing identifies the specific amino acid residues that form the binding pocket. While direct photolabeling studies specifically with this compound are limited, studies with photoactivatable analogs of the related anesthetics isoflurane (AziISO) and sevoflurane (AziSEVO) have identified residues within both intersubunit and intrasubunit cavities in the transmembrane domains of α1β3γ2L GABA-A receptors. nih.gov These studies provide a basis for understanding how anesthetics like desflurane might bind, highlighting cavities within the α+/β−, β+/α−, and α+/γ− interfaces as potential binding sites. nih.gov

The table below summarizes key residues identified in binding studies of volatile anesthetics in GABA-A receptors and homologous proteins.

The glycine receptor (GlyR) is another inhibitory cys-loop ligand-gated ion channel that is a target for volatile anesthetics. aneskey.com Similar to its action on GABA-A receptors, desflurane potentiates the function of glycine receptors. wikipedia.orgnih.gov Glycine receptors are particularly important for inhibitory neurotransmission in the spinal cord and brainstem, and their potentiation by anesthetics is thought to contribute to the immobilizing effects of these agents. aneskey.com

Structural alignments of the anesthetic-bound GLIC protein with the glycine receptor suggest that desflurane binds to an intrasubunit cavity within the glycine receptor's transmembrane domain. nih.gov This allosteric modulation enhances the receptor's response to its endogenous ligand, glycine, leading to increased chloride influx and neuronal inhibition. nih.gov

Studies using recombinantly expressed NR1/NR2A and NR1/NR2B receptors in Xenopus oocytes have shown that clinically relevant concentrations of desflurane cause a reversible, concentration-dependent, and noncompetitive inhibition of NMDA receptor function. rsds.org At a concentration equivalent to 3 times the minimum alveolar concentration (MAC), desflurane inhibits NMDA receptor currents by 76%. rsds.org The data suggest that the primary site of action for volatile anesthetics on the NMDA receptor is likely on the NR1 subunit. rsds.org This inhibition occurs through noncompetitive antagonism of both glutamate (B1630785) and the co-agonist glycine. rsds.org

The table below details the inhibitory effects of desflurane on different NMDA receptor subunit combinations.

Two-pore domain potassium (K2P) channels, also known as background or "leak" potassium channels, are critical regulators of neuronal resting membrane potential and excitability. researchgate.netnih.gov Several members of the K2P channel family are activated by volatile anesthetics, including desflurane. researchgate.netnih.govcore.ac.uk This activation leads to an efflux of potassium ions, causing membrane hyperpolarization and reducing neuronal excitability, which is believed to contribute to the mechanism of general anesthesia. nih.govnih.gov

Specific K2P channels identified as targets for desflurane include TASK-2 and TRESK. researchgate.netcore.ac.uk Functional expression studies have demonstrated that clinical concentrations of desflurane can increase TRESK currents by up to three-fold. researchgate.net For the human TRESK channel, the half-maximal effective concentration (EC50) for activation by desflurane is 658 µM. researchgate.net This activation of K2P channels represents another important pathway through which this compound suppresses neuronal activity. physiology.orgresearchgate.net

Identification of Intersubunit and Intrasubunit Binding Sites

Nicotinic Acetylcholine Receptor Modulation

This compound, as a member of the volatile anesthetic class, is understood to interact with various ion channels, including inhibitory and excitatory receptors. drugbank.com General anesthetics are known to inhibit excitatory nicotinic acetylcholine receptors (nAChRs), which are part of the pentameric ligand-gated ion channel (pLGIC) family. rcsb.org While the stereoselectivity of the related compound, isoflurane, has been demonstrated at nAChRs, with the (+)-isomer being approximately twice as effective as the (-)-isomer in inhibiting the receptor current, similar specific research on the individual enantiomers of desflurane is less detailed. nih.govmdpi.com However, general findings indicate that desflurane does modulate these receptors.

Studies on various nAChR subtypes show differential sensitivity. For instance, alpha 4 beta 2 (α4β2) neuronal nicotinic acetylcholine receptors are inhibited by volatile anesthetics, whereas alpha 7-type (α7) receptors appear to be unaffected. cambridge.org The mechanism of action is thought to involve the anesthetic molecule binding to sites within the transmembrane domain of the receptor. pnas.org This interaction can lead to a state of inhibition, reducing the receptor's response to the neurotransmitter acetylcholine. biorxiv.org The inhibition of central nicotinic receptors by anesthetics is a proposed mechanism contributing to their effects on the central nervous system. oup.com While the precise modulatory effects of the (R)-enantiomer of desflurane are not always distinguished from the racemic mixture in studies, the general consensus points towards an inhibitory action on neuronal nicotinic acetylcholine receptors. mdpi.com

Molecular Dynamics Simulations of Protein-Ligand Complexes

Molecular dynamics (MD) simulations have become a powerful tool for investigating the interactions between anesthetics like this compound and their protein targets at an atomic level. biorxiv.orgcardiff.ac.uk These computational studies model the dynamic behavior of the protein and the ligand (desflurane) over time, providing insights into binding sites, interaction energies, and the conformational changes induced by the ligand. biorxiv.org

Crystal structures of the bacterial pLGIC from Gloeobacter violaceus (GLIC), a functional homolog of human nAChRs, in complex with desflurane have provided a structural framework for these simulations. rcsb.orgresearchgate.net These studies revealed a common binding site for general anesthetics located in the upper part of the transmembrane domain of each protein subunit. rcsb.orgresearchgate.net Desflurane, being a smaller and more flexible molecule compared to others like propofol, binds deeper within this pre-existing cavity. rcsb.orgresearchgate.net The primary interactions are van der Waals forces between the desflurane molecule and the amino acid residues lining the hydrophobic pocket. rcsb.org

MD simulations have further elucidated the pathway of anesthetic entry into this binding site, suggesting that desflurane partitions into the lipid membrane and then accesses the binding pocket via a membrane-embedded pathway. researchgate.netnih.gov Simulations have also been used to study the interaction of desflurane and other volatile anesthetics with cytoskeletal proteins like actin. researchgate.netnih.gov These in silico investigations use molecular docking to predict binding affinities and modes, confirming that desflurane interacts with proteins through solvent-like, non-specific van der Waals forces. researchgate.netnih.gov By comparing the dynamic behavior of the protein in its apo (unbound) form versus its complex with desflurane, researchers can quantify the impact of the ligand on protein structure and flexibility. biorxiv.org

Effects on Neuronal Communication at the Synaptic Level

This compound significantly alters neuronal communication at the synaptic level, primarily by depressing excitatory transmission and enhancing inhibitory transmission. researchgate.net Inhaled anesthetics are known to alter synaptic transmission, which is a fundamental process for information transfer between neurons. nih.govresearchgate.net

Research on the cerebellar mossy fiber to granule cell synapse demonstrates that desflurane re-shapes the transfer of information. nih.govplos.org It achieves this not by completely silencing neuronal activity, but by making neurotransmission less informative. nih.govplos.org Specifically, desflurane was found to synchronize the firing of granule cells and reduce the mutual information in their response to presynaptic stimulation. nih.govresearchgate.net This reduction in the variability of the postsynaptic output is attributed to two main effects: an increase in the postsynaptic membrane excitability, making the neuron more prone to firing an action potential, and a simultaneous strengthening of synaptic inhibition, which hampers membrane depolarization. nih.govplos.orgresearchgate.net This enhanced inhibition is consistent with the known potentiation of GABA-A receptors by desflurane. plos.org

Biophysical Interactions with Lipid Bilayers and Membrane Mechanics

Beyond direct protein binding, this compound exerts significant effects through its biophysical interactions with the lipid bilayer of cell membranes. drugbank.com The Meyer-Overton correlation, which links anesthetic potency to lipid solubility, historically pointed to the membrane as a key site of action. vetmeduni.ac.at While direct protein interactions are now widely accepted, the ability of anesthetics to partition into and alter the properties of the lipid membrane is considered a crucial aspect of their mechanism, potentially facilitating their access to binding sites on transmembrane proteins. nih.govvetmeduni.ac.at

Molecular dynamics simulations provide detailed insights into these interactions. researchgate.net Studies show that desflurane readily partitions into the hydrophobic core of the lipid bilayer. nih.govvetmeduni.ac.at This partitioning has several consequences for the physical properties of the membrane:

Increased Area Per Lipid (APL): The presence of desflurane molecules within the bilayer causes the lipids to spread out laterally, increasing the average area each lipid molecule occupies. vetmeduni.ac.at

Decreased Membrane Thickness: As the membrane spreads laterally, its thickness decreases. vetmeduni.ac.at

Reduced Mechanical Stiffness: Desflurane significantly reduces the bending modulus of the lipid bilayer, making the membrane more flexible and less rigid. vetmeduni.ac.at

Increased Permeability: The disorder introduced into the lipid packing by desflurane can lead to an increase in the passive permeation of small molecules, such as water, across the membrane. vetmeduni.ac.at

Data Tables

Table 1: Effects of Desflurane on Lipid Bilayer Properties from Molecular Dynamics Simulations

This table summarizes the quantitative changes in key biophysical properties of a model lipid bilayer upon the introduction of desflurane at different concentrations, as observed in molecular dynamics simulations. vetmeduni.ac.at

| Anesthetic Concentration (Molar Fraction) | Change in Area Per Lipid (APL) | Change in Membrane Thickness | Reduction in Bending Stiffness |

| 25% Desflurane | Noticeable Increase | Progressive Reduction | Significant Reduction |

| 50% Desflurane | Marked Increase (up to 48.18 Ų) | Progressive Reduction | 28.38% |

Data sourced from Zizzi et al. (2022). vetmeduni.ac.at

Table 2: Summary of this compound's Effects at the Synapse

This table outlines the principal effects of desflurane on neuronal communication based on electrophysiological studies at the cerebellar granule cell synapse. nih.govplos.orgresearchgate.net

| Synaptic Parameter | Observed Effect of Desflurane | Consequence for Neuronal Communication |

| Postsynaptic Firing | Synchronization of action potentials | Reduced variability and jitter in spike timing. researchgate.net |

| Information Transfer | Reduction in mutual information | Less informative neurotransmission. nih.govplos.org |

| Membrane Excitability | Increased | Granule cells are more prone to fire action potentials. plos.org |

| Synaptic Inhibition | Strengthened (GABAergic) | Hampered membrane depolarization, counteracting excitability. plos.org |

Biochemical Pathways and Stereoselective Metabolism of R Desflurane

Enzymatic Biotransformation Studies (e.g., Cytochrome P450 Involvement)

The biotransformation of desflurane (B1195063), although minimal, is primarily an oxidative process catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. cambridge.orgresearchgate.net Specifically, cytochrome P450 2E1 (CYP2E1) has been identified as the principal enzyme responsible for the metabolism of several volatile anesthetics, including desflurane. cambridge.orgduke.edupharmgkb.org

Studies using human liver microsomes have demonstrated that CYP2E1 is the key player in the defluorination of desflurane. nih.govnih.gov The rate of metabolism of desflurane is the lowest among the volatile anesthetics, following the order of methoxyflurane (B143068) > sevoflurane (B116992) > enflurane (B1671288) > isoflurane (B1672236) > desflurane. nih.govnih.gov This low level of metabolism, estimated to be between 0.02% and 0.2%, results in the formation of trifluoroacetic acid (TFA) as a metabolite. drugbank.compharmgkb.org The minimal formation of fluoride (B91410) ions from desflurane metabolism is a notable characteristic. pharmgkb.org

The involvement of CYP2E1 in desflurane metabolism has been confirmed through several experimental approaches:

Correlation studies: A significant correlation has been shown between the rate of desflurane defluorination and the content of CYP2E1 in human liver microsomes. nih.govnih.gov

Inhibition studies: Selective chemical inhibitors of CYP2E1, such as diethyldithiocarbamate, have been shown to decrease the metabolism of desflurane. nih.govnih.gov

The minimal metabolism of desflurane contributes to its rapid elimination from the body, primarily via the lungs. drugbank.comnih.gov

Table 1: Cytochrome P450 Enzymes in Volatile Anesthetic Metabolism

| Anesthetic | Primary Metabolizing CYP Isoform |

|---|---|

| Desflurane | CYP2E1 cambridge.orgduke.edu |

| Halothane (B1672932) | CYP2E1, CYP3A4, CYP2A6 cambridge.orgresearchgate.net |

| Enflurane | CYP2E1 cambridge.orgdrugbank.com |

| Isoflurane | CYP2E1 cambridge.orgmdpi.com |

| Sevoflurane | CYP2E1 cambridge.orgduke.edu |

| Methoxyflurane | CYP2E1 and others cambridge.orgduke.edu |

Stereoselective Aspects of Desflurane Biotransformation

Desflurane is a chiral molecule and is administered as a racemic mixture of its (R) and (S)-enantiomers. wikipedia.org While the metabolism of desflurane is very low, studies on other chiral volatile anesthetics like enflurane and isoflurane have demonstrated stereoselectivity in their biotransformation, suggesting that the same may be true for desflurane. mdpi.comtandfonline.com

For instance, the metabolism of enflurane by human liver cytochrome P450 2E1 is stereoselective, with the (R)-enantiomer being metabolized at a significantly higher rate than the (S)-enantiomer. mdpi.com Similarly, research on halothane has shown that the (R)-isomer produces a greater amount of trifluoroacetylated protein adducts compared to the (S)-isomer. tandfonline.com

Although direct studies on the stereoselective metabolism of (R)-desflurane are limited, the established stereoselectivity in the metabolism of other structurally related fluorinated anesthetics by CYP2E1 provides a strong basis to infer that the biotransformation of desflurane is also likely stereoselective. mdpi.comtandfonline.com However, further research is required to definitively characterize the stereoselective metabolism of (R)- and (S)-desflurane.

Table 2: Stereoselectivity in Volatile Anesthetic Metabolism

| Anesthetic | Stereoselective Metabolism Finding |

|---|---|

| Enflurane | (R)-enflurane metabolism is significantly higher than (S)-enflurane (ratio 1.9:1) by CYP2E1. mdpi.com |

| Halothane | The (R)-isomer produces significantly higher amounts of TFA adducts than the (S)-isomer. tandfonline.com |

| Isoflurane | Different pathways are favored for the metabolism of isoflurane by human liver microsomes, suggesting stereoselectivity. mdpi.com |

Theoretical Studies on Metabolic Degradation Mechanisms

Theoretical and computational studies have been employed to understand the atmospheric degradation of fluorinated anesthetics, which can provide insights into their potential metabolic pathways. These studies often focus on the reactions with hydroxyl (OH) radicals, a key reactive species in both atmospheric and biological systems. acs.org

For desflurane, computational studies have investigated its reaction with OH radicals to predict the primary sites of hydrogen abstraction. The reaction rate coefficients and the branching ratios for the different reaction pathways can be calculated using theoretical models. These studies help in understanding the initial steps of degradation that could be analogous to the enzymatic oxidation in the body. acs.org

While direct theoretical studies on the enzymatic metabolism of this compound are not widely available, the principles derived from atmospheric chemistry and computational modeling of related compounds can inform our understanding of its metabolic fate. The abstraction of a hydrogen atom by an oxidizing species, such as the active oxygen species of a cytochrome P450 enzyme, is considered a key initial step in the metabolism of many fluorinated ethers. annualreviews.org This leads to the formation of an unstable intermediate that can subsequently break down to form metabolites like trifluoroacetic acid.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Desflurane |

| Diethyldithiocarbamate |

| Enflurane |

| Fluoride |

| Halothane |

| Isoflurane |

| Methoxyflurane |

| Sevoflurane |

Computational and Theoretical Chemistry Approaches for R Desflurane

Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Structure and Conformation

Ab initio and Density Functional Theory (DFT) calculations have been instrumental in elucidating the molecular structure and conformational landscape of (R)-desflurane. These quantum mechanical methods provide a fundamental understanding of the molecule's geometry and the relative energies of its different spatial arrangements.

Studies employing DFT, specifically using the B3LYP hybrid functional with basis sets like 6-311++G**, have identified multiple stable conformers of desflurane (B1195063). acs.org For this compound, theoretical calculations have characterized distinct conformers and their relative populations at room temperature. acs.org For instance, one study reported that at room temperature, two primary conformers of desflurane account for 82% and 16% of the population, respectively. acs.org Another study, combining gas electron diffraction with quantum chemical calculations (including B3PW91/6-311G(2d) and MP2/6-311G(2d)), also found that desflurane exists as a mixture of two conformers in the gas phase, with the predominant form having a near-trans configuration of the C-C-O-C skeleton. researchgate.net

These computational investigations have also been crucial in assigning the absolute configuration of desflurane enantiomers. By comparing theoretically predicted vibrational circular dichroism (VCD) spectra with experimental measurements, researchers have confirmed that (-)-desflurane corresponds to the (R)-configuration. researchgate.netacs.org The theoretical VCD spectra for different conformers of this compound show distinct vibrational frequencies and rotational strengths, highlighting the sensitivity of this technique to conformational changes. acs.org

Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, has provided insights into the electronic factors stabilizing the preferred conformations of desflurane. researchgate.netresearchgate.net These analyses suggest that hyperconjugative interactions, specifically donor-acceptor interactions of the LP → σ* type, play a significant role in determining the conformational preferences, a phenomenon related to the generalized anomeric effect. researchgate.net

| Method | Basis Set | Key Findings | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-311++G** | Characterized six conformers; at room temperature, conformers 1 and 2 account for 82% and 16% of the population, respectively. | acs.org |

| DFT (B3LYP and B3PW91) | 6-31G* and 6-311G(2d) | Confirmed the assignment of the (R) configuration to (−)-desflurane based on VCD spectra. | acs.org |

| GED, HF, B3PW91, MP2 | 3-21G*, 6-311G(2d) | Desflurane exists as a mixture of two conformers in the gas phase; the predominant form has a near-trans C-C-O-C skeleton. | researchgate.net |

| MP2 and DFT (B3LYP) | aug-cc-pvDZ and 6-311++G(d,p) | Investigated conformation, acidity/basicity, and interaction with water, highlighting the role of hyperconjugation. | researchgate.net |

Force Field Development for Molecular Simulations

The accuracy of molecular simulations heavily relies on the quality of the underlying force field, which is a set of parameters describing the potential energy of a system of atoms. For a molecule like this compound, which contains multiple fluorine atoms, developing a specific and accurate force field is crucial.

Generic force fields like CHARMM, Amber, and OPLS are widely used for biomolecular simulations, but they may not be adequately parameterized for highly halogenated compounds like desflurane. nih.govccp5.ac.uk Therefore, specific parameterization is often necessary. This process typically involves using quantum mechanical data from ab initio or DFT calculations to derive parameters for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. nih.govnih.gov

For instance, a novel set of CHARMM-compatible parameters for desflurane has been developed using ab initio calculations (B3LYP/6-311+G(2d,p)). nih.gov The development process involved optimizing the molecule's geometry and then calculating interaction energies with water to assign partial charges to each atom. nih.gov The resulting force field was rigorously tested by comparing simulated physicochemical properties—such as dipole moment, density, enthalpy of vaporization, and free energy of solvation—with experimental data. nih.gov The good agreement between the simulated and experimental values validated the robustness and accuracy of the developed atomistic model. nih.gov

Such well-parameterized force fields are essential for conducting reliable molecular dynamics simulations to study the behavior of this compound in complex environments like lipid membranes and its interaction with protein targets. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations use the laws of classical mechanics to simulate the motions of atoms and molecules over time, providing a dynamic view of molecular systems. For this compound, MD simulations have been employed to investigate its conformational dynamics, interactions with lipid bilayers, and binding to protein targets.

MD simulations, powered by specifically developed force fields, have been used to study the behavior of desflurane within lipid membranes. nih.govnih.gov These simulations have shown that desflurane preferentially partitions into the membrane, with a distinct energetic minimum at the level of the glycerol (B35011) backbone. nih.gov This observation provides a molecular-level explanation for the Meyer-Overton correlation, which links the potency of an anesthetic to its lipophilicity. nih.gov Furthermore, simulations have revealed that while desflurane partitions into the membrane, it does not significantly perturb the structural integrity of the lipid bilayer at clinically relevant concentrations, suggesting that an indirect, membrane-mediated mechanism of action is less likely. nih.gov However, at higher concentrations, desflurane can induce a decrease in lipid order and bilayer thickness, and an increase in lateral mobility and area-per-lipid. nih.gov

In the context of protein interactions, MD simulations have been used to explore the binding of desflurane to ion channels, which are considered primary targets for general anesthetics. nih.gov Simulations of desflurane with the Gloeobacter violaceus ligand-gated ion channel (GLIC), a bacterial homolog of human pLGICs, have identified a binding pathway from the membrane into a transmembrane binding site. nih.govrcsb.org These simulations also revealed a second, lower-affinity binding site that appears to stabilize the binding at the primary site. nih.gov

MD simulations have also been used to investigate the stability of desflurane-protein complexes. For example, in a study of desflurane's interaction with hemoglobin, the root-mean-square deviation (RMSD) of the ligand was monitored over a 100 ns simulation to confirm the stability of the binding pose. mdpi.com The radius of gyration (RG) of the protein was also calculated to assess its structural stability in the presence of the ligand. mdpi.com

| System Studied | Simulation Details | Key Findings | Reference |

|---|---|---|---|

| Desflurane in POPC lipid bilayer | CHARMM-compatible force field | Energetic minimum at the membrane's glycerol backbone level; minimal perturbation of membrane structure at low concentrations. | nih.gov |

| Desflurane in model lipid bilayer | μs-long simulations | Induces decreased lipid order, reduced bilayer thickness, and increased area-per-lipid at higher concentrations. | nih.gov |

| Desflurane with GLIC ion channel | Multiple MD techniques | Identified a membrane-embedded binding pathway and two transmembrane binding sites. | nih.gov |

| Desflurane with hemoglobin | 100 ns MD simulations | Confirmed stable binding pose through RMSD analysis and protein stability via Radius of Gyration (RG) calculations. | mdpi.com |

Molecular Docking for Ligand-Target Recognition and Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is widely used to identify potential binding sites and to estimate the binding affinity between a ligand and a protein.

For this compound, molecular docking has been instrumental in identifying and characterizing its binding sites on various protein targets. Studies have used docking to investigate the interactions of desflurane with proteins like the GABAA receptor, the GLIC ion channel, hemoglobin, myoglobin (B1173299), and actin. rcsb.orgmdpi.comnih.govmdpi.com

In a study investigating anesthetic binding to the GABAA receptor, docking simulations predicted that desflurane, along with other general anesthetics, selectively binds to an intersubunit site, specifically at the β3/α1 interface. nih.gov Similarly, docking studies combined with X-ray crystallography have identified a common binding site for general anesthetics, including desflurane, in the upper transmembrane domain of the GLIC ion channel. rcsb.org These studies showed that the smaller and more flexible desflurane molecule binds deeper inside this cavity compared to the larger anesthetic propofol. rcsb.org

Docking studies have also been used to explore how environmental factors might alter desflurane's binding. For example, one study used molecular docking to investigate how the protonation of hemoglobin and myoglobin (a condition that can occur in fire smoke poisoning) affects their interaction with desflurane. mdpi.comresearchgate.net The results indicated that protonation can significantly change the binding mode and energy of desflurane, particularly with myoglobin. mdpi.comresearchgate.net

More recent research has also explored the interaction of desflurane with cytoskeletal proteins like actin. mdpi.com Docking simulations suggested that the interactions are primarily driven by van der Waals forces, confirming a solvent-like behavior for desflurane. mdpi.com

| Protein Target | Docking Software/Method | Key Findings | Reference |

|---|---|---|---|

| GABAA Receptor | ASEDock | Predicted selective binding to the β3/α1 intersubunit site. | nih.gov |

| GLIC Ion Channel | - | Identified a binding site in the upper transmembrane domain; desflurane binds deep within the cavity. | rcsb.org |

| Hemoglobin and Myoglobin | - | Protonation of the proteins alters the binding mode and energy of desflurane. | mdpi.comresearchgate.net |

| β-actin | MOE (Molecular Operating Environment) | Interactions are predominantly through Van der Waals forces. | mdpi.com |

| SARS-CoV-2 related proteins | - | Investigated binding potential to viral and host proteins. | turkishjic.org |

Advanced Analytical and Spectroscopic Characterization of R Desflurane Enantiomers

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomer Analysis

Gas chromatography (GC) is a premier technique for separating volatile compounds. csfarmacie.cz For the analysis of chiral molecules like desflurane (B1195063), the method relies on capillary columns coated with a chiral stationary phase (CSP). These phases, often based on modified cyclodextrins, create a chiral environment where the two enantiomers, (R)- and (S)-desflurane, interact differently. nih.gov This differential interaction results in distinct retention times, allowing for their separation. researchgate.net

A particularly effective CSP for separating volatile anesthetics, including desflurane, is octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin, often referred to as Lipodex E. nih.govresearchgate.net The use of such phases can yield very large enantioseparation factors (α), signifying a high degree of separation between the enantiomers. nih.govresearchgate.net Following separation by the GC column, the mass spectrometer (MS) detector identifies the compounds based on their mass-to-charge ratio and fragmentation patterns, confirming their identity. researchgate.net The integration of the corresponding peak areas in the chromatogram allows for the quantification of each enantiomer in a mixture. nih.govmit.edu This technique is not only suitable for analytical-scale determination but has also been scaled up for the preparative separation of desflurane enantiomers to obtain them in high chemical and enantiomeric purity. researchgate.netresearchgate.net

Table 1: Example of GC-MS System for Desflurane Enantiomer Analysis

| Parameter | Specification |

| Technique | Headspace Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.net |

| Chiral Stationary Phase | Octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin (Lipodex E) researchgate.net |

| Detection | Selected Ion Monitoring (SIM) researchgate.net |

| Application | Determination of enantiomeric distribution in clinical trials nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Recognition and Complexation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted to differentiate between enantiomers. nih.gov In the absence of a chiral environment, the NMR spectra of (R)- and (S)-desflurane are identical. However, by introducing a chiral solvating agent (CSA) or a chiral shift reagent, diastereomeric complexes are formed that exhibit distinct NMR signals for each enantiomer. researchgate.netnih.gov

Modified cyclodextrins, such as silylated-acetylated derivatives, have been successfully used as CSAs for the NMR-based enantiodiscrimination of fluorinated anesthetics like desflurane. nih.gov The interaction between the CSA and the desflurane enantiomers leads to non-equivalent chemical shifts (ΔΔδ) in both ¹H and ¹⁹F NMR spectra. nih.govsemanticscholar.org The fluorine atoms in desflurane are particularly sensitive probes of the local electronic environment, often showing significant non-equivalence upon complexation. nih.govsemanticscholar.org

Rotating-frame Overhauser Enhancement Spectroscopy (ROESY) experiments can further elucidate the mechanism of interaction by analyzing intermolecular dipolar interactions, confirming whether the discrimination process involves inclusion of the substrate within the cyclodextrin (B1172386) cavity or through external surface interactions. nih.govsemanticscholar.org Studies have shown that γ-cyclodextrin derivatives are often superior CSAs for fluorinated substrates, likely due to a higher number of interaction sites. nih.govsemanticscholar.org The enantioselectivities observed by GC are often corroborated by NMR spectroscopy using the same cyclodextrin derivatives as chiral solvating agents. nih.govresearchgate.netnih.gov

Table 2: Representative ¹H NMR Data for Desflurane

| Proton | Chemical Shift (δ, ppm) | Coupling |

| CHF₂ | 6.25 | t, ²JH-F = 70.6 Hz |

| CHFCF₃ | 5.78 | dq, ²JH-F = 54.3 Hz, ³JH-F = 3.1 Hz |

| Data recorded in C₆D₁₂ at 600 MHz and 25 °C. nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Conformational Equilibria

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of their structure and conformation. edinst.comfrontiersin.org For desflurane, these methods are instrumental in studying its conformational equilibria. researchgate.net Theoretical studies, often using Density Functional Theory (DFT), have identified multiple stable conformers of desflurane. acs.orgacs.org Experimental studies combining FTIR cryospectroscopy and Raman spectroscopy of the liquid have confirmed that the observed spectra are typically dominated by contributions from the most stable conformers. researchgate.net

Gas electron diffraction (GED) studies combined with quantum chemical calculations indicate that desflurane exists in the gas phase as a mixture of two primary conformers. researchgate.net The predominant conformer, accounting for approximately 82% of the population, has a near-trans configuration of the C-C-O-C backbone. acs.orgresearchgate.net

While the individual (R) and (S) enantiomers have identical vibrational spectra, the spectrum of the racemic mixture may differ, especially in the solid state, due to variations in crystal packing. researchgate.net By comparing experimental spectra with DFT calculations, specific vibrational bands can be assigned to the stretching and bending modes of functional groups like C-H, C-F, and C-O-C. researchgate.netacs.org

Table 3: Key Conformational Data for Desflurane

| Parameter | Finding | Source |

| Number of Stable Conformers (Theoretical) | Six conformers identified by ab initio DFT calculations. | acs.orgacs.org |

| Dominant Conformer Population (Gas Phase) | ~82% (Conformer 1) | acs.orgresearchgate.net |

| Minor Conformer Population (Gas Phase) | ~16% (Conformer 2) | acs.orgresearchgate.net |

| Spectroscopic Contribution | The two most stable conformers primarily contribute to the observed spectra. | researchgate.net |

Methods for Determination of Enantiomeric Excess and Purity

The determination of enantiomeric excess (ee), a measure of chiral purity, is crucial in the analysis of enantiomerically enriched samples. numberanalytics.com Enantiomeric excess is defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage. wikipedia.org A sample containing 70% of the (R)-enantiomer and 30% of the (S)-enantiomer has an ee of 40%. wikipedia.org

The primary methods for determining the enantiomeric excess of (R)-desflurane are chromatographic and spectroscopic techniques. numberanalytics.com

Chiral Gas Chromatography (GC): As detailed in Section 7.1, chiral GC is a highly accurate method for determining ee. mit.edunih.gov The baseline separation of the enantiomers allows for precise quantification by integrating the respective peak areas in the chromatogram. nih.gov This method is considered a direct approach and is widely used for its reliability. thieme-connect.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents (CSAs) as described in Section 7.2, NMR spectroscopy can be used to determine ee. numberanalytics.com The signals for the (R) and (S) enantiomers are resolved in the spectrum, and the ratio of their integrals corresponds directly to the ratio of the enantiomers in the sample. mit.edunih.gov

Comparative Stereoselective Research of Desflurane Enantiomers

Distinctions in Molecular Binding and Receptor Affinity between Enantiomers

The primary mechanism of action for volatile anesthetics is believed to involve their interaction with specific membrane proteins rather than a non-specific effect on lipid bilayers. researchgate.netwfsahq.org Research provides compelling evidence that the enantiomers of chiral anesthetics like desflurane (B1195063) exhibit stereoselectivity in their binding to various ion channels and receptors, which are inherently chiral. semanticscholar.org

The main targets for volatile anesthetics are inhibitory γ-aminobutyric acid type A (GABA-A) receptors and excitatory N-methyl-D-aspartate (NMDA) receptors. patsnap.comaneskey.com Studies on related chiral anesthetics have consistently shown that the (+) enantiomer, corresponding to (S)-desflurane, has a greater activity at both GABA-A and NMDA receptors compared to the (-) or (R)-enantiomer. mdpi.com This suggests a more potent modulation of these key receptors by the (S)-isomer.

The potentiation of GABA-A receptors by desflurane is a crucial part of its anesthetic effect. patsnap.com Research on recombinant GABA-A receptors has identified specific amino acid residues within the transmembrane segments of the receptor subunits as critical for this interaction. For instance, mutating serine-270 in the α subunit can eliminate the potentiation of GABA-induced currents by volatile anesthetics, highlighting a specific binding site. While direct binding data for desflurane enantiomers is detailed in closely related compounds like isoflurane (B1672236), the principle of stereospecific binding to such protein pockets is well-established. mdpi.comnih.gov The (S)-(+)-isomer of isoflurane, for example, is more potent in enhancing GABA-gated chloride flux. nih.gov

Inhibition of NMDA receptors also contributes to the anesthetic state. mdpi.com Desflurane inhibits NMDA receptor function in a concentration-dependent and reversible manner. rsds.org The observation that the (+) enantiomer of volatile anesthetics is more active at NMDA receptors suggests that (S)-desflurane likely produces a more significant inhibition of excitatory neurotransmission via this pathway than (R)-desflurane. mdpi.com

Other potential molecular targets include two-pore-domain potassium (K2P) channels and voltage-gated sodium channels. wfsahq.orgnih.gov While desflurane is known to affect these channels, the stereoselectivity of these interactions is an area of ongoing investigation.

Table 1: Comparative Receptor Affinity of Desflurane Enantiomers

| Receptor/Target | This compound Effect | (S)-desflurane Effect | Key Finding |

|---|---|---|---|

| GABA-A Receptor | Less potentiation of GABA-induced currents. | More potent potentiation of GABA-induced currents. mdpi.com | Enantiomers exhibit stereoselectivity, with the (S)-isomer showing greater activity at this primary inhibitory receptor. mdpi.commdpi.com |

| NMDA Receptor | Less potent inhibition. | More potent inhibition. mdpi.com | The (S)-isomer is a more effective antagonist at this key excitatory receptor, contributing more to the reduction of excitatory signaling. mdpi.com |

| Voltage-gated Na+ Channels | Inhibitory effect. | Inhibitory effect. | Desflurane causes a negative shift in the voltage dependence of fast inactivation, but enantiomer-specific differences are not fully detailed. nih.gov |

| Two-Pore-Domain K+ Channels | Activation. | Activation. | Volatile anesthetics activate these channels, contributing to neuronal hyperpolarization; however, specific stereoselectivity for desflurane is less characterized. wfsahq.org |

Stereoselective Effects on Subcellular and Cellular Signaling Pathways

The differential binding of desflurane enantiomers to their target receptors initiates distinct downstream effects on cellular and subcellular signaling pathways. The stereoselective modulation of ion channels directly alters ion flux and membrane potential, which are fundamental cellular signaling events.

The enhanced potentiation of GABA-A receptors by (S)-desflurane leads to a greater influx of chloride ions into neurons. patsnap.com This increased chloride current results in a more pronounced hyperpolarization of the postsynaptic membrane, making it more difficult for the neuron to fire an action potential. This amplifies inhibitory neurotransmission, a key pathway for inducing sedation and anesthesia. physiology.org Studies with the related anesthetic isoflurane have shown that its (+)-stereoisomer produces a greater increase in the duration of inhibitory postsynaptic currents (IPSCs), consistent with a more profound effect on inhibitory signaling pathways. physiology.org

Some research also indicates that halogenated anesthetics can trigger protective cellular signaling cascades, such as ischemic preconditioning. frontiersin.org This process involves the generation of reactive oxygen species (ROS), which act as signaling molecules to activate pathways that protect tissues from subsequent ischemic damage. frontiersin.org Whether the enantiomers of desflurane contribute differently to the initiation of these signaling pathways is a potential area for further stereoselective research.

Table 2: Stereoselective Effects on Cellular Signaling

| Signaling Pathway | Effect of this compound | Effect of (S)-desflurane | Consequence |

|---|---|---|---|

| GABAergic Inhibitory Signaling | Enhances GABA-A receptor-mediated Cl⁻ influx. | More potently enhances GABA-A receptor-mediated Cl⁻ influx. mdpi.comphysiology.org | Stronger neuronal hyperpolarization and potentiation of inhibitory neurotransmission by the (S)-enantiomer. patsnap.com |

| Glutamatergic Excitatory Signaling | Inhibits NMDA receptor-mediated cation influx. | More potently inhibits NMDA receptor-mediated cation influx. mdpi.com | Greater reduction in excitatory neurotransmission and synaptic plasticity by the (S)-enantiomer. rsds.org |

| Ischemic Preconditioning Pathway | May initiate ROS signaling cascade. | May initiate ROS signaling cascade. | Potential for stereoselective differences in triggering cellular protective mechanisms. frontiersin.org |

Methodological Comparisons in Enantiomer Separation and Characterization

The investigation of stereoselective effects is entirely dependent on the ability to separate and characterize the individual enantiomers from the racemic mixture. nih.gov Due to the identical physical properties of enantiomers (e.g., boiling point, solubility), this requires specialized chiral separation techniques.

The primary and most effective method for the enantioseparation of volatile anesthetics like desflurane is gas chromatography (GC). nih.govcsfarmacie.czwvu.edu This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing one to be retained on the column longer than the other, thus enabling their separation. wvu.edu Modified cyclodextrins are the most widely used and successful chiral selectors for this purpose. researchgate.netcapes.gov.br Specifically, derivatives of γ-cyclodextrin, such as octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin (often referred to as Lipodex E), have been shown to provide very large enantioseparation factors, allowing for both analytical and preparative-scale separation of desflurane enantiomers. researchgate.netnih.govnih.gov Preparative GC allows for the isolation of each enantiomer in high chemical and optical purity (enantiomeric excess, ee), which is essential for conducting biological and pharmacological studies. nih.govmpg.de

The characterization of the separated enantiomers involves determining their absolute configuration. While initial assignments were made, definitive confirmation for desflurane was achieved through studies on circular dichroism in its vibrational transitions. nih.govresearchgate.net This chiroptical method confirmed that (-)-desflurane has the (R)-configuration and (+)-desflurane has the (S)-configuration. nih.gov

In addition to chromatographic separation, alternative methods for obtaining pure enantiomers include stereoselective synthesis. One reported method involves the reaction of a highly purified enantiomer of isoflurane with bromine trifluoride to produce the corresponding enantiomer of desflurane. google.com This chemical synthesis provides another route to access optically pure material for research.

Table 3: Methodologies for Enantioseparation and Characterization of Desflurane

| Method | Principle | Key Characteristics/Findings |

|---|---|---|

| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). wvu.edu | The most common and effective method. Modified cyclodextrins, especially Lipodex E, are highly effective CSPs for separating (R)- and (S)-desflurane. researchgate.netnih.gov |

| Preparative GC | Scaling up analytical GC to isolate larger quantities of each enantiomer. mpg.de | Enables the production of gram-scale quantities of desflurane enantiomers with high chemical (>99.5%) and enantiomeric (>99% ee) purity for biological testing. nih.gov |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Used to definitively determine the absolute configuration: (-)-desflurane is (R) and (+)-desflurane is (S). nih.govresearchgate.net |

| Stereoselective Synthesis | Chemical reaction that produces a specific stereoisomer. | Pure enantiomers of desflurane can be synthesized from optically pure isoflurane enantiomers. google.com |

| Gas Sensors with Chiral Coatings | A single absorption/desorption step on a sensor coated with a chiral selector. | Can recognize and discriminate between enantiomers in real-time, though it is less precise than GC. myu-group.co.jp |

Emerging Research Directions in R Desflurane Chemistry and Molecular Biology

Exploration of Novel Molecular Targets and Binding Mechanisms

The precise mechanism of action for general anesthetics, including the individual enantiomers of desflurane (B1195063), remains an area of intense investigation. While historically viewed through the lens of nonspecific membrane interactions, modern research focuses on identifying specific molecular targets. Evidence strongly suggests that the principal targets for volatile anesthetics are pentameric ligand-gated ion channels (pLGICs). rcsb.org

(R)-desflurane, like its racemate, is understood to modulate the activity of several key receptors in the central nervous system. wikipedia.orgpatsnap.com Its primary action involves the positive allosteric modulation of inhibitory γ-aminobutyric acid type A (GABAA) and glycine (B1666218) receptors. wikipedia.orgpatsnap.comdrugbank.comaneskey.com This enhancement of inhibitory neurotransmission is a cornerstone of its anesthetic effect. Conversely, it acts as a negative allosteric modulator of excitatory nicotinic acetylcholine (B1216132) receptors. wikipedia.org

Crystallographic studies have provided significant insights into these interactions. Research using the bacterial pLGIC homolog from Gloeobacter violaceus (GLIC), which is sensitive to clinical concentrations of anesthetics, has been particularly revealing. rcsb.organeskey.com X-ray diffraction has identified a common binding site for both desflurane and the intravenous anesthetic propofol. rcsb.orgnih.gov This site is a pre-existing intrasubunit cavity located in the upper part of the transmembrane domain. rcsb.orgnih.gov Desflurane, being smaller and more flexible than propofol, binds deeper within this cavity, where it establishes van der Waals interactions with the protein. rcsb.org

| Target Receptor/Channel | Effect of Desflurane Modulation | Type of Interaction | Reference |

| GABAA Receptor | Potentiation (Enhancement of inhibitory effect) | Positive Allosteric Modulator | wikipedia.orgpatsnap.comdrugbank.com |

| Glycine Receptor | Potentiation (Enhancement of inhibitory effect) | Positive Allosteric Modulator | wikipedia.orgdrugbank.comaneskey.com |

| Nicotinic Acetylcholine Receptor | Inhibition (Reduction of excitatory effect) | Negative Allosteric Modulator | wikipedia.orgnih.gov |

| NMDA Receptor | Inhibition (Reduction of excitatory effect) | Antagonist | patsnap.com |

| Two-Pore Domain Potassium (K2P) Channels | Activation (Enhancement of inhibitory effect) | Activator | patsnap.com |

Table 1: Summary of known molecular targets for desflurane and its modulatory effects.

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry has become an indispensable tool for elucidating the properties of anesthetic molecules at an atomic level. For this compound, these methods provide insights that are often difficult to obtain through experimental means alone.

Ab initio calculations, particularly Density Functional Theory (DFT), have been instrumental. By employing methods like B3LYP and B3PW91 with various basis sets, researchers have successfully predicted the vibrational absorption and vibrational circular dichroism (VCD) spectra of desflurane. researchgate.netacs.org These theoretical spectra, when compared with experimental measurements, have confirmed the absolute configuration of (-)-desflurane as (R). researchgate.netacs.org

Quantum chemical calculations have also been used to study the conformational landscape of desflurane. researchgate.net These studies predict the existence of multiple stable conformers in the gas phase, with the predominant form having a near-trans configuration of the C-C-O-C backbone. researchgate.net Understanding the relative energies and populations of these conformers is crucial, as each may interact differently with biological targets. researchgate.net

Molecular Dynamics (MD) simulations offer a dynamic view of anesthetic-protein interactions. acs.org To perform these simulations, accurate atomistic models, or force fields, are required. Models for desflurane have been developed for use with simulation packages like CHARMM. acs.org These parameters are carefully calibrated and validated against experimental data, such as solvation free energies in water and oil, to ensure their predictive accuracy. acs.org MD simulations are now poised to be an integral tool for understanding how this compound binding affects the dynamics of ion channels in atomic detail. acs.org

Furthermore, pharmacokinetic models aim to predict the uptake and distribution of anesthetics. While some models have shown good predictive performance for agents like isoflurane (B1672236) and sevoflurane (B116992), one study found that a particular model's performance with desflurane was poor, highlighting the unique challenges its properties present for predictive modeling. nih.gov

| Computational Method | Application for this compound Research | Key Findings | Reference |

| Density Functional Theory (DFT) | Prediction of VCD spectra, Confirmation of absolute configuration | Confirmed the (R) configuration for (-)-desflurane. | researchgate.netacs.org |

| Quantum Chemical Calculations | Study of geometric structure and conformational properties | Identified multiple stable conformers, with a predominant near-trans structure. | researchgate.netresearchgate.net |

| Molecular Dynamics (MD) | Simulation of anesthetic/protein complex dynamics | Provides a dynamic description of binding and its effect on ion channel function. | acs.org |

| Pharmacokinetic Modeling | Prediction of anesthetic uptake and distribution | Existing models may have poor predictive performance for desflurane, indicating a need for improved models. | nih.gov |

Table 2: Overview of computational methodologies applied to the study of desflurane.

Development of Next-Generation Enantioselective Synthetic Routes and Chiral Separation Technologies

Although desflurane is used clinically as a racemate, the ability to produce and separate its individual enantiomers is vital for research into their distinct biological activities. nih.govcsfarmacie.cz Significant progress has been made in both the stereoselective synthesis and chiral separation of these compounds.

One of the first reported enantioselective syntheses of a desflurane enantiomer involved the chemical transformation of a related anesthetic. researchgate.net The treatment of (R)-(-)-isoflurane with bromine trifluoride (BrF3) was found to produce (S)-(+)-desflurane with a high degree of stereochemical inversion (>96%). researchgate.netresearchgate.net This reaction pathway suggests that this compound could be similarly synthesized by starting with (S)-(+)-isoflurane. General synthetic strategies for chiral fluorinated anesthetics often begin with the synthesis and resolution of a chiral halogenated carboxylic acid, which is then chemically converted to the final product. researchgate.net

For the separation of racemic mixtures, gas chromatography (GC) is the primary analytical technique. nih.govresearchgate.net The key to this technology is the use of a chiral stationary phase (CSP) within the GC column. Modified cyclodextrins have proven to be highly effective chiral selectors for volatile anesthetics. researchgate.net Specifically, octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin, known as Lipodex E, provides very large enantioseparation factors for desflurane. researchgate.net By employing preparative-scale GC with these specialized columns, it is possible to separate racemic desflurane and obtain gram quantities of the pure (R) and (S) enantiomers, enabling further detailed study. researchgate.net

Q & A

Q. How should researchers design experiments to assess the hemodynamic effects of (R)-desflurane in vivo?

- Methodological Answer : Use randomized, controlled animal studies with standardized inhalation protocols. For example, rats can be exposed to 7–8% this compound vaporized in oxygen (3 L/min) within a vented chamber to maintain physiological conditions (e.g., temperature, humidity). Include control groups (e.g., unexposed or other anesthetic comparators) and measure outcomes like heart rate (HR), mean arterial pressure (MAP), and plasma catecholamine concentrations. Statistical analysis should employ repeated-measures ANOVA with Bonferroni correction to account for multiple comparisons .

Q. What analytical techniques are critical for characterizing this compound’s purity and enantiomeric stability?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) with chiral columns to assess enantiomeric purity. Validate methods using reference standards and replicate measurements. For novel compounds, provide full spectral data (e.g., H/C NMR, IR) and purity metrics (≥95%) in supplementary materials, adhering to journal guidelines for experimental reproducibility .

Q. How do researchers select appropriate animal models to study this compound’s organ-specific toxicity?

- Methodological Answer : Prioritize species with metabolic and physiological relevance to humans (e.g., rodents for preliminary screens, canines for cardiovascular studies). Standardize anesthesia delivery (e.g., preheated inhalation chambers) and monitor physiological parameters (e.g., body temperature, spontaneous breathing). Exclude animals with instrument failure or abnormal baselines to reduce bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hemodynamic effects of this compound across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., dosing protocols, interspecies differences). For example, cardiovascular stimulation may vary with rapid vs. gradual concentration increases. Use repeated-measures designs to test concentration-dependent effects (e.g., 0.55 MAC vs. 1.0 MAC) and apply statistical adjustments (e.g., Bonferroni correction) to minimize Type I errors .

Q. What experimental frameworks are optimal for comparative studies of this compound vs. other inhaled anesthetics (e.g., sevoflurane)?

- Methodological Answer : Employ crossover designs in large-animal models (e.g., dogs) to compare left ventricular-arterial coupling and mechanical efficiency. Use invasive monitoring (e.g., arterial catheters) and standardized endpoints (e.g., HR, MAP, plasma epinephrine). Analyze data via multivariate ANOVA to isolate anesthetic-specific effects from interindividual variability .

Q. How can mechanistic studies elucidate this compound’s interaction with neuronal ion channels?

- Methodological Answer : Combine patch-clamp electrophysiology with molecular docking simulations. For example, express human GABA receptors in HEK293 cells and expose them to this compound at clinically relevant concentrations. Use concentration-response curves to determine EC values and compare with racemic desflurane to isolate enantiomer-specific effects .

Q. What statistical approaches address temporal variability in this compound’s cardiovascular effects during prolonged exposure?

- Methodological Answer : Apply time-series analysis to datasets with sequential concentration increases (e.g., 10-, 32-, and 75-minute intervals). Use paired t-tests with Bonferroni correction to compare acute vs. chronic responses. Report effect sizes (e.g., % change in MAP) and confidence intervals to quantify reproducibility .

Q. How should researchers formulate hypotheses to explore this compound’s neuroprotective or neurotoxic potential?

- Methodological Answer : Use the PICO framework (Population: neuronal cells; Intervention: this compound; Comparison: S-enantiomer or other anesthetics; Outcome: apoptosis markers). Validate hypotheses via in vitro models (e.g., primary cortical neurons exposed to hypoxia) and measure caspase-3 activation or mitochondrial membrane potential. Ensure ethical approval for animal or human tissue use .

Methodological Considerations

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing raw datasets (e.g., hemodynamic traces, spectral files) in public repositories .

- Ethical Compliance : Obtain institutional approval for animal/human studies and document selection criteria (e.g., exclusion of compromised subjects) .

- Literature Integration : Cite primary sources for comparative data (e.g., isoflurane’s ventricular effects) and avoid over-reliance on review articles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.